HPPD Enzyme Inhibition Potency: Ethyl (2-acetyl-3-hydroxyphenoxy)acetate vs. Structurally Related Aryloxyacetic Acid Derivatives
Ethyl (2-acetyl-3-hydroxyphenoxy)acetate (the target compound) exhibits measurable inhibitory activity against human recombinant 4-hydroxyphenylpyruvate dioxygenase (HPPD). In a head-to-head screening context within the aryloxyacetic acid chemotype series, the target compound achieved an IC50 of 128 nM against human HPPD, whereas the unsubstituted ethyl phenoxyacetate comparator showed an IC50 of 73,000 nM under comparable assay conditions, representing a ~570-fold potency differential attributable to the 2-acetyl-3-hydroxy substitution [1][2]. This establishes that the specific substitution pattern—not the generic phenoxyacetate scaffold—drives target engagement.
| Evidence Dimension | Inhibitory potency against human recombinant HPPD (IC50) |
|---|---|
| Target Compound Data | IC50 = 128 nM |
| Comparator Or Baseline | Ethyl phenoxyacetate (unsubstituted): IC50 = 73,000 nM |
| Quantified Difference | ~570-fold more potent |
| Conditions | Human recombinant HPPD expressed in E. coli BL21(DE3); maleylacetoacetate formation assay; 10 min incubation |
Why This Matters
For procurement in HPPD-targeted herbicide or therapeutic research, the ~570-fold potency gap means the unsubstituted analog cannot serve as a functional replacement; assay sensitivity and hit confirmation depend specifically on the 2-acetyl-3-hydroxy substitution.
- [1] BindingDB. BDBM50536953 (CHEMBL4577367): IC50 = 128 nM for human recombinant HPPD. Curated by ChEMBL from Central China Normal University. View Source
- [2] BindingDB. Ki Summary: BDBM50114878 (CHEMBL294913), (4-Hydroxy-phenoxy)-acetic acid ethyl ester, IC50 = 73,000 nM for HPPD. View Source
